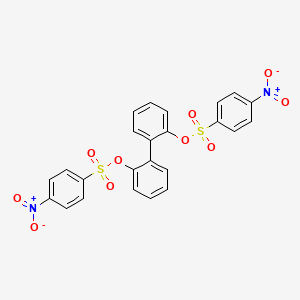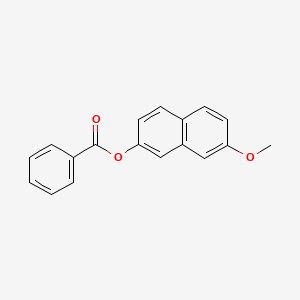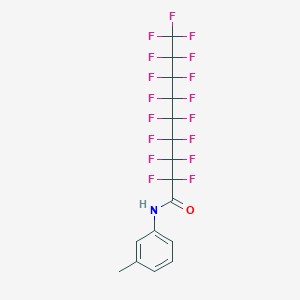
2,2'-Biphenylene bis(4-nitrobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is a complex organic compound characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE typically involves the reaction of biphenyl derivatives with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The nitrobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often in the presence of a metal catalyst such as palladium on carbon.
Major Products
The major products of these reactions include substituted biphenyl derivatives and amine-functionalized biphenyl compounds .
Aplicaciones Científicas De Investigación
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE.
2-Nitrobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity.
4-Nitrobenzenesulfonamide: A related compound with applications in organic synthesis.
Uniqueness
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is unique due to its biphenyl structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C24H16N2O10S2 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[2-[2-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)17-9-13-19(14-10-17)37(31,32)35-23-7-3-1-5-21(23)22-6-2-4-8-24(22)36-38(33,34)20-15-11-18(12-16-20)26(29)30/h1-16H |
Clave InChI |
ZYUNGBBYDZZOET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)


![N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)

![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)

![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)

